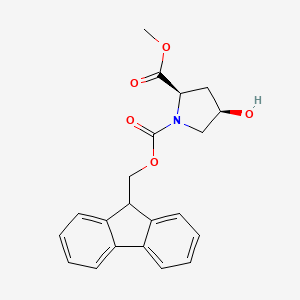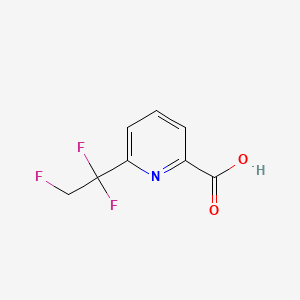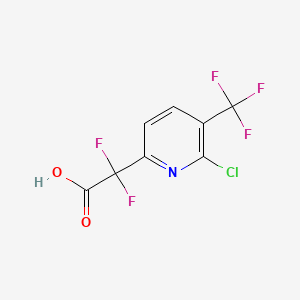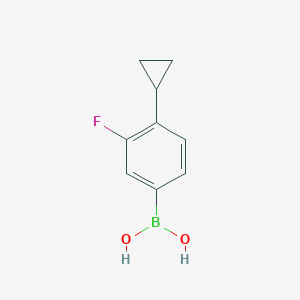![molecular formula C9H11ClFNO4S B13462837 (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride is a synthetic organic compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as sulfuryl fluoride (SO2F2) in the presence of a suitable catalyst . The amino acid backbone is then introduced through a coupling reaction, often using standard peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the fluorosulfonyl group, yielding a simpler phenylpropanoic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler phenylpropanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and developing enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-3-[3-(sulfonyl)phenyl]propanoic acid hydrochloride: Lacks the fluorine atom, which may result in different reactivity and binding properties.
(2S)-2-amino-3-[3-(chlorosulfonyl)phenyl]propanoic acid hydrochloride: Contains a chlorine atom instead of fluorine, which can affect its chemical behavior and interactions.
Uniqueness
The presence of the fluorosulfonyl group in (2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C9H11ClFNO4S |
|---|---|
Molekulargewicht |
283.70 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-fluorosulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO4S.ClH/c10-16(14,15)7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
InChI-Schlüssel |
SGVKNJPLWVAWTQ-QRPNPIFTSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
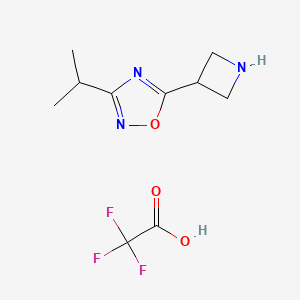
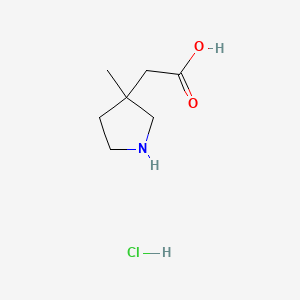
![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
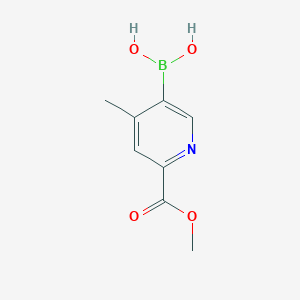
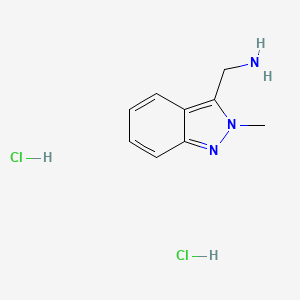
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
